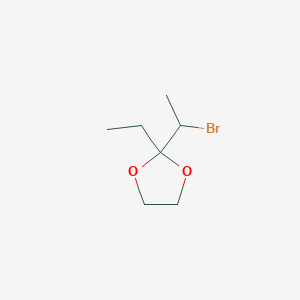

2-(1-Bromoethyl)-2-ethyl-1,3-dioxolane

Beschreibung

Structure

2D Structure

Eigenschaften

IUPAC Name |

2-(1-bromoethyl)-2-ethyl-1,3-dioxolane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13BrO2/c1-3-7(6(2)8)9-4-5-10-7/h6H,3-5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RXEWQZORLAAPAP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1(OCCO1)C(C)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20513460 | |

| Record name | 2-(1-Bromoethyl)-2-ethyl-1,3-dioxolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20513460 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22515-81-7 | |

| Record name | 2-(1-Bromoethyl)-2-ethyl-1,3-dioxolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20513460 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 1 Bromoethyl 2 Ethyl 1,3 Dioxolane and Analogous Structures

Direct Synthetic Approaches to 2-(1-Bromoethyl)-2-ethyl-1,3-dioxolane

Direct synthetic routes to this compound and related compounds are primarily centered on the formation of the acetal (B89532) from appropriate carbonyl precursors or the modification of a pre-existing dioxolane structure.

Acetalization Reactions Involving Alpha-Brominated Carbonyl Precursors

A primary and straightforward method for the synthesis of this compound involves the acetalization of an α-brominated ketone. This approach first requires the synthesis of the corresponding α-bromo ketone, followed by its reaction with a diol to form the dioxolane ring.

A representative example of this methodology is the synthesis of the analogous compound, 2-(1-bromo-1-methyl-ethyl)-2-methyl- chemicalbook.comnih.govdioxolane. researchgate.net The synthesis begins with the bromination of 3-methyl-butan-2-one in the presence of acetic acid to yield 3-bromo-3-methyl-butan-2-one. This intermediate is then subjected to acetalization with ethylene (B1197577) glycol using an acid catalyst, such as p-toluenesulfonic acid (p-TsOH), with azeotropic removal of water to drive the reaction to completion. researchgate.net

A similar strategy can be applied for the synthesis of the target compound, this compound, starting from 2-bromo-3-pentanone. The reaction conditions for the acetalization step are crucial for achieving high yields and typically involve refluxing the reactants in a suitable solvent with a Dean-Stark apparatus to remove the water formed during the reaction. researchgate.net

Table 1: Synthesis of 2-(1-Bromo-1-methyl-ethyl)-2-methyl- chemicalbook.comnih.govdioxolane via Acetalization researchgate.net

| Step | Reactants | Reagents | Solvent | Conditions | Product | Yield |

|---|---|---|---|---|---|---|

| 1. Bromination | 3-Methyl-butan-2-one | Bromine, Acetic Acid | Carbon Tetrachloride | Room Temperature, 1h | 3-Bromo-3-methyl-butan-2-one | Not isolated |

| 2. Acetalization | 3-Bromo-3-methyl-butan-2-one | Ethylene Glycol, p-TsOH | Benzene | Reflux, 4.5h (Dean-Stark) | 2-(1-Bromo-1-methyl-ethyl)-2-methyl- chemicalbook.comnih.govdioxolane | 62% (from 3-methyl-butan-2-one) |

Electrophilic Bromination of 2-Ethyl-2-alkenyl-1,3-dioxolanes

An alternative approach involves the electrophilic addition of bromine to the double bond of a 2-ethyl-2-alkenyl-1,3-dioxolane precursor. This method is advantageous when the corresponding unsaturated dioxolane is readily accessible. For instance, the synthesis of 1,3-dibromo-3-buten-2-one has been achieved from a related vinyl dioxolane precursor, which was treated with bromine. researchgate.net

For the synthesis of this compound, a suitable precursor would be 2-ethyl-2-vinyl-1,3-dioxolane. The reaction would proceed via the electrophilic attack of bromine on the vinyl group's double bond. The resulting bromonium ion intermediate would then be attacked by a bromide ion. Careful control of the reaction conditions is necessary to avoid side reactions, such as the opening of the dioxolane ring.

Formation from Diols and Brominated Ketones

This method is essentially a reiteration of the acetalization reaction described in section 2.1.1, emphasizing the direct condensation of a diol, such as ethylene glycol, with a pre-synthesized α-brominated ketone. The success of this reaction is highly dependent on the equilibrium being shifted towards the product side. orgsyn.org The removal of water is a critical factor, and various techniques can be employed, including the use of a Dean-Stark trap or chemical dehydrating agents like triethyl orthoformate. orgsyn.org

The general procedure involves dissolving the α-bromo ketone and the diol in an inert solvent, adding a catalytic amount of a strong acid, and heating the mixture to facilitate the reaction and remove water. The choice of catalyst and reaction conditions can influence the yield and purity of the final product.

Table 2: General Conditions for Acetalization of Ketones with Ethylene Glycol

| Reactants | Catalyst | Solvent | Water Removal | Product |

|---|---|---|---|---|

| Ketone, Ethylene Glycol | p-Toluenesulfonic acid, Sulfuric acid, etc. | Toluene, Benzene, Dichloromethane | Dean-Stark trap, Molecular sieves, Triethyl orthoformate | 1,3-Dioxolane (B20135) |

Stereoselective Synthesis of Chiral Dioxolane Derivatives

The presence of a stereocenter at the α-position to the dioxolane ring in this compound introduces the possibility of chirality. Stereoselective synthesis aims to control the formation of a specific stereoisomer.

Asymmetric Construction of the Dioxolane Ring System

The asymmetric synthesis of chiral dioxolanes can be achieved through various strategies, including the use of chiral catalysts or chiral starting materials. Organocatalysis has emerged as a powerful tool for the asymmetric synthesis of 1,3-dioxolanes. For instance, a formal [3+2] cycloaddition reaction using cinchona-alkaloid-thiourea-based bifunctional organocatalysts has been reported for the synthesis of chiral 1,3-dioxolanes from γ-hydroxy-α,β-unsaturated ketones and aldehydes. nih.gov

Another approach involves the desymmetrization of meso-1,2-diols through an asymmetric Lewis acid-mediated enantioselective ring opening of the corresponding meso-1,3-dioxolanes. researchgate.net While this method is applied to the cleavage of dioxolanes, the principles of asymmetric catalysis can be adapted for their formation. The use of chiral ligands in combination with metal catalysts can also facilitate the enantioselective construction of the dioxolane ring. nih.govrsc.org

Diastereoselective Control in Bromination and Subsequent Transformations

When a chiral center already exists in the molecule, the introduction of a new stereocenter, for example, through bromination, requires control of diastereoselectivity. The stereoselective halogenation of alkenes is a well-established field, and the stereochemical outcome is often dependent on the geometry of the starting alkene and the reaction conditions. nih.gov

In the context of 2-ethyl-2-alkenyl-1,3-dioxolanes, if the dioxolane ring itself is chiral (derived from a chiral diol), the electrophilic bromination of the alkenyl group can proceed with diastereoselectivity. The existing stereocenters in the dioxolane ring can direct the approach of the bromine molecule, leading to the preferential formation of one diastereomer. This substrate-controlled diastereoselectivity is a common strategy in natural product synthesis. nih.gov

Furthermore, stereoselective formation of substituted 1,3-dioxolanes can be achieved through a three-component assembly involving an alkene, a carboxylic acid, and a silyl (B83357) enol ether, mediated by a hypervalent iodine(III) reagent. This method proceeds via a stereospecific generation of a 1,3-dioxolan-2-yl cation intermediate, allowing for stereoselective trapping. mdpi.com

Application of Chiral Auxiliaries and Catalysts

The synthesis of enantiomerically pure compounds is a cornerstone of modern pharmaceutical and materials science. For structures like this compound, which contains a stereocenter at the carbon bearing the bromine atom, achieving high stereoselectivity is critical. This is accomplished through the use of chiral auxiliaries and asymmetric catalysts.

A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthesis to guide the stereochemical outcome of a reaction. wikipedia.org After the desired stereocenter has been created, the auxiliary is removed. wikipedia.org In the context of dioxolane synthesis, a common strategy involves the use of chiral auxiliaries to first create a chiral diol, which can then be cyclized to form the dioxolane ring. For example, Evans' oxazolidinone auxiliaries are widely used in asymmetric aldol (B89426) reactions to produce syn- or anti-diols with high diastereoselectivity. These diols can then serve as precursors for chiral 1,3-dioxolanes. Other auxiliaries, such as trans-2-phenyl-1-cyclohexanol, have also been employed to control stereochemistry in reactions leading to complex chiral molecules. wikipedia.org

Asymmetric catalysis offers a more atom-economical approach, where a small amount of a chiral catalyst can generate large quantities of a chiral product. csic.es Chiral catalysts, often metal complexes with chiral ligands, create a chiral environment that forces a reaction to proceed with a specific stereochemical preference. csic.es For the formation of substituted dioxolanes, stereoselective methods can involve the use of chiral hypervalent iodine reagents, which can lead to enantioselective preparations, although yields may vary. nih.gov Similarly, chiral diol-based organocatalysts, such as 1,1'-Bi-2-naphthol (BINOL), have been successfully used in asymmetric allylboration reactions to create chiral alcohols, which are key intermediates for many complex products, including those with dioxolane moieties. nih.gov Binaphthol-derived chiral ketones can also act as catalysts in dioxirane-mediated asymmetric epoxidation, demonstrating the versatility of these scaffolds in inducing chirality.

Comparison of Synthetic Efficiency and Scalability

Yield Optimization and Reaction Condition Analysis

The synthesis of this compound and its analogs typically involves the acetalization or ketalization of a carbonyl compound with a diol, followed by a bromination step, or the direct reaction of a bromo-substituted carbonyl with a diol. The yields of these reactions are highly dependent on the chosen conditions.

The formation of the dioxolane ring is an acid-catalyzed equilibrium process. The choice of catalyst—whether a Brønsted acid like p-toluenesulfonic acid or a Lewis acid like tin(IV) chloride—can significantly impact reaction rates and yields. To drive the equilibrium toward the product, water, a byproduct of the reaction, is typically removed using a Dean-Stark apparatus or a dehydrating agent.

For analogous structures, specific conditions have been reported to maximize yields. For instance, the preparation of 2-(2-bromoethyl)-2-methyl-1,3-dioxolane (B1279730) from 4-hydroxy-2-butanone (B42824) and ethylene glycol using a weak acid catalyst achieved a 90% isolated yield for the initial dioxolane formation. researchgate.net A subsequent bromination step yielded the final product at 75%. researchgate.net Another procedure for synthesizing 2-(2-Bromoethyl)-1,3-dioxolane (B43116) from acrolein and ethylene glycol reports a yield of 82%. chemicalbook.com These examples underscore the importance of optimizing parameters such as catalyst choice, solvent, temperature, and reaction time to achieve high efficiency.

Below is a comparative table of synthetic preparations for analogous dioxolane structures.

| Target Compound | Starting Materials | Key Reagents/Catalysts | Solvent | Yield |

| 2-(2-Bromoethyl)-2-methyl-1,3-dioxolane | 4-Hydroxy-2-butanone, Ethylene glycol | Weak acid catalyst; Dibromotriphenylphosphorane | Ethyl acetate | 75% (overall) |

| 2-(2-Bromoethyl)-1,3-dioxolane | Acrolein, Ethylene glycol | Hydrogen bromide | 1,4-Dioxane | 82% |

| 2-Bromomethyl-1,3-dioxolane | Ethylene glycol, Acetaldehyde | Bromine | Not specified (large scale) | 79.2% |

This table is generated based on available data for analogous compounds to illustrate typical yields and conditions. researchgate.netchemicalbook.comchemicalbook.com

Atom Economy and Environmental Considerations in Synthetic Routes

The principles of green chemistry encourage the design of processes that maximize the incorporation of all materials used in the process into the final product, a concept known as atom economy. primescholars.comrsc.org Reactions with high atom economy are inherently more efficient and generate less waste. nih.gov

Addition reactions are considered highly atom-economical as they incorporate all reactant atoms into the final product. docbrown.info The acid-catalyzed formation of a dioxolane from a ketone and ethylene glycol is a condensation reaction, which is a type of addition followed by the elimination of a small molecule (water). The atom economy for this step is very high.

Calculation of Atom Economy for Acetalization:

Reaction: Butan-2-one + Ethylene Glycol → 2-Ethyl-2-methyl-1,3-dioxolane + Water

Formula Weights: C₄H₈O (72.11) + C₂H₆O₂ (62.07) → C₆H₁₂O₂ (116.16) + H₂O (18.02)

% Atom Economy = (Mass of desired product / Total mass of reactants) x 100

% Atom Economy = (116.16 / (72.11 + 62.07)) x 100 ≈ 86.6%

This high value indicates that the majority of the reactants' mass is incorporated into the desired dioxolane product. Subsequent bromination steps, often involving substitution, may have lower atom economies due to the formation of byproducts like triphenylphosphine (B44618) oxide in an Appel-type reaction. researchgate.net

Mechanistic Investigations of 2 1 Bromoethyl 2 Ethyl 1,3 Dioxolane Reactivity

Nucleophilic Substitution Reactions at the Brominated Carbon

Nucleophilic substitution reactions of 2-(1-Bromoethyl)-2-ethyl-1,3-dioxolane involve the replacement of the bromide ion, an excellent leaving group, by a nucleophile. The reaction's mechanism is highly dependent on the stability of the potential carbocation intermediate and the steric hindrance around the electrophilic carbon.

Elucidation of SN1 vs. SN2 Pathways for a Secondary Alkyl Bromide

The brominated carbon in this compound is secondary, which means that both SN1 (Substitution Nucleophilic Unimolecular) and SN2 (Substitution Nucleophilic Bimolecular) pathways are plausible and often compete with each other. masterorganicchemistry.comlibretexts.org

The SN2 mechanism involves a one-step process where the nucleophile attacks the electrophilic carbon from the backside, simultaneously displacing the bromide ion. chemicalnote.com This pathway is favored by strong nucleophiles and polar aprotic solvents. libretexts.orglibretexts.org The rate of an SN2 reaction is sensitive to steric hindrance; bulkier substituents on or near the reaction center will slow down the reaction rate. chemicalnote.com

The SN1 mechanism , in contrast, is a two-step process. The first and rate-determining step is the spontaneous dissociation of the carbon-bromine bond to form a secondary carbocation intermediate. chemicalnote.com This is followed by a rapid attack of the nucleophile on the carbocation. chemicalnote.com The SN1 pathway is favored by weak nucleophiles and polar protic solvents, which can stabilize the carbocation intermediate. libretexts.orglibretexts.org The stability of the carbocation is a key factor; more stable carbocations form more readily, thus increasing the rate of SN1 reactions. chemicalnote.com

For this compound, the choice between SN1 and SN2 pathways can be influenced by the specific reaction conditions as outlined in the table below.

| Factor | Favors SN1 | Favors SN2 |

| Nucleophile | Weak (e.g., H₂O, ROH) | Strong (e.g., I⁻, RS⁻, N₃⁻) |

| Solvent | Polar Protic (e.g., ethanol, water) | Polar Aprotic (e.g., acetone, DMF) |

| Substrate | Secondary, capable of forming a relatively stable carbocation | Secondary, with minimal steric hindrance for backside attack |

This table provides a general guide for predicting the dominant substitution pathway based on established principles of organic chemistry.

Influence of Dioxolane Steric and Electronic Effects on Substitution Selectivity

The 1,3-dioxolane (B20135) ring and the adjacent ethyl group exert both steric and electronic effects that influence the selectivity of nucleophilic substitution reactions.

Steric Effects: The dioxolane ring and the ethyl group at the 2-position contribute to the steric bulk around the reaction center. This steric hindrance can impede the backside attack required for an SN2 reaction. chemicalnote.com Consequently, highly hindered nucleophiles will favor an SN1 pathway, as the formation of the planar carbocation intermediate alleviates some of the steric strain.

Kinetic Studies of Nucleophilic Attack

While specific kinetic data for the nucleophilic attack on this compound are not extensively documented in publicly available literature, the rate of reaction can be generally predicted based on the mechanism.

For an SN2 reaction , the rate law is bimolecular: Rate = k[this compound][Nucleophile] This means the reaction rate is dependent on the concentration of both the substrate and the nucleophile. chemicalnote.com

For an SN1 reaction , the rate law is unimolecular: Rate = k[this compound] The rate of this reaction is dependent only on the concentration of the substrate, as the formation of the carbocation is the slow, rate-determining step. chemicalnote.com

Experimental determination of the reaction order with respect to the nucleophile would be a key method to distinguish between these two pathways for this specific compound.

Elimination Reactions Leading to Unsaturated Dioxolane Derivatives

In the presence of a base, this compound can undergo elimination reactions to form unsaturated dioxolane derivatives. These reactions, which involve the removal of a hydrogen atom and the bromide ion from adjacent carbons, can proceed through either E1 (Elimination Unimolecular) or E2 (Elimination Bimolecular) mechanisms.

Regioselectivity and Stereoselectivity in E1 and E2 Pathways

Regioselectivity: The dehydrobromination of this compound can potentially lead to two constitutional isomers, depending on which β-hydrogen is removed. Zaitsev's rule generally predicts that the more substituted (and therefore more stable) alkene will be the major product. In this case, removal of a hydrogen from the methyl group would lead to a terminal alkene, while removal of a hydrogen from the methylene (B1212753) group of the ethyl substituent is not possible for a β-elimination. Therefore, the primary elimination product expected is 2-ethyl-2-vinyl-1,3-dioxolane.

Stereoselectivity: For E2 reactions, stereoselectivity is a key consideration, often favoring the formation of the more stable trans (E) isomer over the cis (Z) isomer. chemistrysteps.com This preference is due to the lower energy of the transition state leading to the less sterically hindered product. chemistrysteps.com The E2 mechanism requires an anti-periplanar arrangement of the departing hydrogen and the leaving group. chemistrysteps.com In the case of this compound, since the resulting double bond is terminal, E/Z isomerism is not a factor in the primary product.

E1 reactions proceed through a carbocation intermediate, the same as in the SN1 pathway. The base then removes a proton from an adjacent carbon. E1 reactions are also generally stereoselective, favoring the formation of the more stable alkene. khanacademy.org

Base-Mediated Dehydrobromination Mechanisms

The mechanism of base-mediated dehydrobromination is highly dependent on the strength of the base.

E2 Mechanism: A strong, bulky base will favor the E2 pathway. The base directly attacks a β-hydrogen in a concerted step with the departure of the bromide ion. The use of a sterically hindered base can sometimes lead to the formation of the less substituted (Hofmann) product, although this is less of a consideration for the specific structure of this compound.

E1 Mechanism: A weak base, often in conjunction with a polar protic solvent and heat, favors the E1 mechanism. The reaction proceeds through the formation of a carbocation intermediate, which then loses a proton to the weak base to form the alkene. The E1 reaction often competes with the SN1 reaction.

The interplay between substitution and elimination is a critical aspect of the reactivity of this compound. Generally, strong, non-nucleophilic bases will favor elimination, while strong, nucleophilic species will favor SN2. Weak nucleophiles/bases in polar protic solvents will lead to a mixture of SN1 and E1 products.

Dioxolane Ring-Opening and Rearrangement Processes

The reactivity of this compound is significantly influenced by the presence of the dioxolane ring, a cyclic acetal (B89532). Acetal groups are generally stable under neutral or basic conditions but are susceptible to cleavage and rearrangement under acidic conditions. The following sections detail the mechanistic pathways of these transformations.

Acid-Catalyzed Hydrolysis and Transacetalization Mechanisms

Acid-catalyzed hydrolysis is a characteristic reaction of acetals, leading to the cleavage of the C-O bonds within the dioxolane ring and regeneration of the parent carbonyl compound and diol. wikipedia.org

Mechanism of Acid-Catalyzed Hydrolysis:

The hydrolysis of this compound is initiated by the protonation of one of the oxygen atoms in the dioxolane ring by an acid catalyst (e.g., H₃O⁺). This protonation makes the oxygen a better leaving group. The subsequent steps involve the formation of a resonance-stabilized oxocarbenium ion intermediate.

The proposed mechanism is as follows:

Protonation: The reaction begins with the protonation of one of the dioxolane oxygen atoms.

Ring Opening: The protonated dioxolane ring opens to form a hemiacetal and a resonance-stabilized oxocarbenium ion.

Nucleophilic Attack by Water: A water molecule acts as a nucleophile and attacks the electrophilic carbon of the oxocarbenium ion.

Deprotonation: A final deprotonation step regenerates the acid catalyst and yields the parent ketone (3-bromopentan-2-one) and ethylene (B1197577) glycol.

This process is reversible, and the equilibrium can be shifted towards the products by using an excess of water. libretexts.org

Transacetalization:

In the presence of another alcohol or diol under acidic conditions, this compound can undergo transacetalization. This reaction involves the exchange of the ethylene glycol moiety with another alcohol. The mechanism is similar to hydrolysis, but instead of water, an alcohol molecule attacks the intermediate oxocarbenium ion. This process is synthetically useful for changing the protecting group on a carbonyl compound. organic-chemistry.org

| Reaction Type | Reactants | Conditions | Products |

| Hydrolysis | This compound, Water | Acid Catalyst (e.g., HCl, H₂SO₄) | 3-Bromopentan-2-one, Ethylene Glycol |

| Transacetalization | This compound, Alcohol/Diol | Acid Catalyst (e.g., p-TsOH) | New acetal, Ethylene Glycol |

Intramolecular Cyclization and Rearrangement Pathways

The presence of a bromine atom on the ethyl substituent at the C2 position of the dioxolane ring introduces the possibility of intramolecular reactions, particularly through neighboring group participation (NGP). wikipedia.org

Neighboring Group Participation by Oxygen:

The oxygen atoms of the dioxolane ring can act as internal nucleophiles. Under conditions that favor ionization of the C-Br bond (e.g., in the presence of a Lewis acid or in a polar solvent), one of the dioxolane oxygens could potentially attack the carbon bearing the bromine atom. This would lead to the formation of a bicyclic oxonium ion intermediate. Subsequent attack by a nucleophile could lead to rearranged products.

Proposed Intramolecular Cyclization Pathway:

Formation of a Bridged Intermediate: The departure of the bromide ion is assisted by the neighboring oxygen atom, forming a bridged oxonium ion.

Nucleophilic Attack: An external nucleophile can then attack either of the electrophilic carbons in the intermediate. This can result in a variety of products, including those with retained stereochemistry. spcmc.ac.in

Such intramolecular processes can be competitive with direct intermolecular substitution reactions and are highly dependent on the reaction conditions and the stability of the intermediates formed. dalalinstitute.com

Oxidative and Reductive Transformations of the Compound

The this compound molecule has two main sites for oxidative and reductive transformations: the dioxolane ring and the carbon-bromine bond.

Oxidative Transformations:

While the dioxolane ring is generally stable to many oxidizing agents, strong oxidants can lead to its cleavage. organic-chemistry.org For instance, oxidation of cyclic acetals with reagents like meta-chloroperoxybenzoic acid (mCPBA) can yield hydroxy alkyl esters. organic-chemistry.org In the case of this compound, oxidation could potentially lead to the formation of 2-hydroxyethyl 2-bromo-2-ethylpropanoate.

| Oxidizing Agent | Potential Product |

| mCPBA | 2-Hydroxyethyl 2-bromo-2-ethylpropanoate |

| N-Hydroxyphthalimide (NHPI) / Co(OAc)₂ / O₂ | Ester derivatives |

Reductive Transformations:

The carbon-bromine bond is susceptible to reduction. Common reducing agents like lithium aluminum hydride (LiAlH₄) or tributyltin hydride (Bu₃SnH) can replace the bromine atom with a hydrogen atom, yielding 2-ethyl-2-ethyl-1,3-dioxolane. This reaction typically proceeds via a radical or nucleophilic substitution mechanism.

Furthermore, reductive cleavage of the dioxolane ring can also be achieved under specific conditions, for example, using diisobutylaluminium hydride (DIBAL-H), which can reduce acetals to ethers.

| Reducing Agent | Site of Reduction | Potential Product |

| LiAlH₄ | C-Br bond | 2-Ethyl-2-ethyl-1,3-dioxolane |

| Bu₃SnH / AIBN | C-Br bond (radical) | 2-Ethyl-2-ethyl-1,3-dioxolane |

| DIBAL-H | Dioxolane ring | Ether derivatives |

Applications of 2 1 Bromoethyl 2 Ethyl 1,3 Dioxolane in Complex Molecule Synthesis

Carbon-Carbon Bond Forming Reactions

The formation of carbon-carbon bonds is fundamental to the construction of molecular frameworks. As a secondary alkyl bromide, 2-(1-Bromoethyl)-2-ethyl-1,3-dioxolane is a suitable electrophile for a range of C-C bond-forming reactions.

Palladium-catalyzed cross-coupling reactions are powerful tools for creating carbon-carbon bonds. wikipedia.orgyonedalabs.com The Suzuki-Miyaura reaction, for instance, couples an organohalide with an organoboron compound, such as a boronic acid or ester. nih.gov Similarly, the Negishi coupling involves the reaction of an organohalide with an organozinc reagent. rsc.orgnih.gov

While these reactions are most common for aryl and vinyl halides, the use of alkyl halides is also well-established. This compound could serve as the electrophilic partner, reacting with various organoboron or organozinc compounds to form a new C-C bond at the secondary carbon. The choice of catalyst, ligand, and reaction conditions is crucial to optimize the reaction and prevent side reactions like beta-hydride elimination. For example, related compounds like 2-(2-bromoethyl)-1,3-dioxolane (B43116) are used to generate organotrifluoroborate reagents, which are key components in Suzuki-Miyaura couplings. sigmaaldrich.com

Table 1: Potential Cross-Coupling Reactions

| Reaction Type | Coupling Partner | Catalyst/Base | Potential Product |

|---|---|---|---|

| Suzuki-Miyaura | Arylboronic acid (Ar-B(OH)₂) | Pd(PPh₃)₄ / K₂CO₃ | 2-(1-Arylethyl)-2-ethyl-1,3-dioxolane |

| Negishi | Alkylzinc chloride (R-ZnCl) | Pd₂(dba)₃ / PCyp₃ | 2-(1-Alkyl-ethyl)-2-ethyl-1,3-dioxolane |

As a classic alkylating agent, this compound can react with a variety of carbon nucleophiles in S_N2 reactions. The bromine atom acts as a good leaving group, rendering the adjacent carbon electrophilic. This is a fundamental strategy for extending carbon chains.

Carbon nucleophiles suitable for this reaction include:

Enolates: Derived from ketones, esters, or other carbonyl compounds.

Organometallic reagents: Grignard reagents (R-MgBr) or organolithium compounds (R-Li), although careful temperature control is needed to avoid side reactions.

Dithiane anions: Useful for umpolung strategies, where the polarity of a functional group is inverted.

The reaction of the dioxolane with these nucleophiles results in the displacement of the bromide and the formation of a new carbon-carbon bond. Structurally similar compounds like 2-(2-bromoethyl)-1,3-dioxolane are well-documented as alkylating agents for dithianes and carboximides. sigmaaldrich.comlookchem.com

The Wittig and Horner-Wadsworth-Emmons (HWE) reactions are indispensable methods for synthesizing alkenes from carbonyl compounds. wikipedia.orgnrochemistry.comlibretexts.org this compound can serve as a precursor to the necessary phosphorus ylides or phosphonate (B1237965) carbanions.

The synthesis begins with the alkylation of triphenylphosphine (B44618) (for the Wittig reaction) or a trialkyl phosphite (B83602) (for the HWE reaction) with the bromo-dioxolane. This forms a phosphonium (B103445) salt or a phosphonate ester, respectively. Treatment of these intermediates with a strong base generates the reactive ylide or carbanion. This reagent can then react with an aldehyde or ketone to form an alkene, with the dioxolane-containing fragment attached. The dioxolane moiety can then be hydrolyzed to reveal a ketone, yielding a multifunctional product. This approach has been described for the analogous 2-(2-bromoethyl)-1,3-dioxolane. mcmaster.ca

Table 2: Synthesis of Olefination Precursors and Subsequent Reaction

| Step | Reagent | Intermediate/Product | Subsequent Reaction |

|---|---|---|---|

| 1. Precursor Synthesis (Wittig) | Triphenylphosphine (PPh₃) | [1-(2-Ethyl-1,3-dioxolan-2-yl)ethyl]triphenylphosphonium bromide | Deprotonation (e.g., BuLi) followed by reaction with R₂C=O |

| 2. Precursor Synthesis (HWE) | Triethyl phosphite (P(OEt)₃) | Diethyl [1-(2-ethyl-1,3-dioxolan-2-yl)ethyl]phosphonate | Deprotonation (e.g., NaH) followed by reaction with R₂C=O |

Heterocycle Synthesis and Functional Group Interconversions

The reactivity of the carbon-bromine bond also allows for the introduction of heteroatoms, paving the way for the synthesis of various heterocyclic systems and enabling straightforward functional group transformations.

Nitrogen-containing compounds are ubiquitous in pharmaceuticals and biologically active molecules. This compound can be a key starting material for synthesizing amines and nitrogen heterocycles.

Amine Synthesis: Through nucleophilic substitution, ammonia, primary amines, or secondary amines can displace the bromide to form primary, secondary, or tertiary amines, respectively. libretexts.orglumenlearning.comlibretexts.org This direct alkylation provides a straightforward route to amines containing the protected ketone functionality.

Triazole Synthesis: 1,2,3-Triazoles are an important class of heterocycles often synthesized via the copper-catalyzed azide-alkyne cycloaddition ("click chemistry"). mdpi.comnih.gov The bromo-dioxolane can be converted to an azide (B81097) by reacting it with sodium azide. This azide can then undergo a cycloaddition reaction with a terminal alkyne to form the 1,2,3-triazole ring. Alternatively, research on 2-(2-bromoethyl)-1,3-dioxolane has shown its use in a one-pot synthesis of triazoles by reacting it with eynamides and sodium azide, highlighting its versatility in heterocyclic synthesis. sigmaaldrich.com

The secondary alkyl bromide can be readily converted into various oxygen-containing functional groups through nucleophilic substitution reactions with oxygen-based nucleophiles.

Alcohols: Hydrolysis of the bromide, using water or hydroxide (B78521) ions, typically under conditions that favor S_N1 or S_N2 pathways, will yield the corresponding secondary alcohol.

Ethers: The Williamson ether synthesis, which involves the reaction of an alkyl halide with an alkoxide, is a classic and efficient method for forming ethers. masterorganicchemistry.comlibretexts.org Reacting this compound with sodium or potassium alkoxides (R-O⁻Na⁺/K⁺) would produce a variety of ethers. organic-chemistry.org

Esters: Esters can be formed by reacting the bromo-dioxolane with a carboxylate salt (R-COO⁻). The carboxylate anion acts as the nucleophile, displacing the bromide to form an ester linkage.

These transformations are fundamental in organic synthesis and significantly increase the synthetic potential of the parent bromo-dioxolane molecule.

Table 3: Functional Group Interconversions

| Target Functional Group | Nucleophile/Reagent | Reaction Type |

|---|---|---|

| Alcohol | H₂O or OH⁻ | Nucleophilic Substitution / Hydrolysis |

| Ether | Alkoxide (R-O⁻) | Williamson Ether Synthesis |

| Ester | Carboxylate (R-COO⁻) | Nucleophilic Substitution |

| Amine | NH₃, RNH₂, or R₂NH | Alkylation of Amines |

| Azide | Sodium Azide (NaN₃) | Nucleophilic Substitution |

Contributions to Polymer and Materials Science Research

Monomer for Functionalized Polymer Architectures

Compound Names Table

Precursor for Coatings and Adhesives with Specific Properties

The compound this compound is a specialized chemical building block with significant potential in the formulation of advanced coatings and adhesives. Its unique molecular structure, featuring both a reactive bromoethyl group and a protected aldehyde in the form of a dioxolane ring, allows for the synthesis of polymers with highly specific and controllable properties. These polymers can be tailored to meet the demanding performance requirements of modern coatings and adhesives, such as enhanced adhesion, durability, and stimulus-responsiveness.

The primary application of this compound in this context is as an initiator for controlled radical polymerization (CRP) techniques, most notably Atom Transfer Radical Polymerization (ATRP). The carbon-bromine bond in the bromoethyl group can be reversibly activated by a transition metal catalyst, typically copper-based, to generate a radical that initiates the polymerization of a wide range of vinyl monomers. This process allows for the precise control over the molecular weight, architecture, and functionality of the resulting polymer chains.

The versatility of this initiator is demonstrated by its compatibility with various monomers that can be selected to impart specific properties to the final coating or adhesive. For instance, acrylic monomers can be polymerized to create binders with excellent weatherability and optical clarity, while styrenic monomers can enhance hardness and water resistance. The incorporation of functional monomers can introduce additional properties such as hydrophilicity, corrosion resistance, or the ability to cross-link.

A key feature of using this compound as an initiator is the retention of the dioxolane group at the terminus of the polymer chain. This protected aldehyde group can be deprotected under acidic conditions to reveal a highly reactive aldehyde functionality. This "latent" reactivity is a valuable tool for formulation chemists. In coatings, the aldehyde can be used to promote adhesion to substrates containing nucleophilic groups, such as cellulose (B213188) in wood or amines in certain plastics. In adhesives, this functionality can be exploited to create strong covalent bonds with the surfaces being joined, leading to superior bond strength and durability.

Furthermore, the aldehyde group can participate in cross-linking reactions, either with itself (e.g., through condensation reactions) or with other reactive additives in the formulation. This cross-linking transforms the thermoplastic polymer into a thermoset network, significantly improving its mechanical properties, chemical resistance, and thermal stability. The ability to trigger this cross-linking on demand, by controlling the deprotection of the dioxolane group, allows for the formulation of "smart" coatings and adhesives that cure under specific conditions.

The following table summarizes the potential properties that can be achieved in coatings and adhesives by utilizing polymers synthesized with this compound:

| Property | Enabling Feature of this compound | Monomer Selection for Desired Property |

| Enhanced Adhesion | Dioxolane group can be deprotected to an aldehyde for covalent bonding with substrates. | Monomers with hydroxyl or amine groups to enhance intermolecular forces. |

| Controlled Hardness | Precise control over polymer molecular weight and architecture via ATRP. | Styrene for high hardness, acrylates for flexibility. |

| Chemical Resistance | Formation of a cross-linked polymer network after deprotection and reaction of the aldehyde. | Highly functional monomers that can participate in dense cross-linking. |

| Stimulus-Responsive Cure | The acid-catalyzed deprotection of the dioxolane group allows for triggered cross-linking. | Monomers that are stable under acidic conditions. |

| Biomimetic Adhesion | The aldehyde functionality can mimic the adhesive chemistry of marine organisms. | Catechol-containing monomers for underwater adhesion. |

Detailed research into polymers derived from bromoether and dioxolane containing precursors has shown their potential in creating functional materials. For example, post-functionalization of bromo-substituted ether-linked polymers has been explored for various applications. While not directly involving this compound, these studies support the principle of using such functional groups to tailor polymer properties. The synthesis of polymers with reactive sites for subsequent modification is a well-established strategy in materials science for developing high-performance coatings and adhesives.

Computational and Theoretical Studies on 2 1 Bromoethyl 2 Ethyl 1,3 Dioxolane

Quantum Chemical Calculations of Electronic Structure and Energetics

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in exploring the electronic landscape of a molecule. These calculations can provide insights into the distribution of electrons, bond strengths, and the energies of different molecular states, which are fundamental to understanding its reactivity.

The reactivity of 2-(1-Bromoethyl)-2-ethyl-1,3-dioxolane is largely dictated by the bromoethyl group. Nucleophilic substitution and elimination reactions are common pathways for bromoalkanes. Quantum chemical calculations can map out the potential energy surface for these reactions, identifying the most favorable pathways.

For instance, the reaction with a nucleophile (Nu⁻) can proceed via an Sₙ2 mechanism. Theoretical modeling of this pathway involves locating the transition state structure and calculating the activation energy barrier. A hypothetical reaction coordinate for the Sₙ2 reaction with a hydroxide (B78521) ion is presented below.

Table 1: Calculated Energetics for a Hypothetical Sₙ2 Reaction Pathway

| Species | Method/Basis Set | Relative Energy (kcal/mol) |

| Reactants (C₇H₁₃BrO₂ + OH⁻) | DFT/B3LYP/6-31G(d) | 0.0 |

| Transition State | DFT/B3LYP/6-31G(d) | +22.5 |

| Products (C₇H₁₄O₃ + Br⁻) | DFT/B3LYP/6-31G(d) | -15.2 |

The flexible five-membered dioxolane ring and the rotatable ethyl and bromoethyl side chains result in multiple possible conformations for this compound. Conformational analysis aims to identify the most stable arrangements of the atoms in space. chemistrysteps.com The 1,3-dioxolane (B20135) ring typically adopts an envelope or twisted conformation.

The relative stability of different conformers is determined by a combination of steric hindrance and electronic effects. For example, the bulky bromoethyl and ethyl groups will preferentially occupy positions that minimize steric clash. Theoretical calculations can predict the geometries and relative energies of these conformers.

Table 2: Theoretical Relative Energies of Selected Conformers

| Conformer | Dihedral Angle (C-C-C-Br) | Relative Energy (kcal/mol) |

| Anti | 180° | 0.00 |

| Gauche (+) | +60° | 0.85 |

| Gauche (-) | -60° | 0.85 |

The anti-conformer, where the bromine atom and the dioxolane ring are furthest apart, is predicted to be the most stable due to minimized steric interactions. The gauche conformers are slightly higher in energy.

Prediction of Spectroscopic Properties through Theoretical Calculations

Computational methods can predict various spectroscopic properties, which can aid in the experimental characterization of the molecule. orgchemboulder.compressbooks.pubunl.edu Techniques like Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy are commonly used to identify organic compounds. youtube.com

Theoretical calculations can predict the vibrational frequencies corresponding to IR absorption bands and the chemical shifts of NMR active nuclei (¹H and ¹³C). These predicted spectra can be compared with experimental data to confirm the structure of the synthesized compound.

Table 3: Predicted vs. Experimental Spectroscopic Data (Hypothetical)

| Parameter | Predicted Value | Experimental Value |

| IR: C-Br stretch (cm⁻¹) | 650 | 655 |

| ¹H NMR: CH-Br (ppm) | 4.15 | 4.20 |

| ¹³C NMR: C-Br (ppm) | 45.8 | 46.2 |

The close agreement between predicted and experimental values would provide strong evidence for the structural assignment of this compound.

Molecular Dynamics Simulations for Solvent Effects and Reaction Dynamics

Molecular dynamics (MD) simulations provide a way to study the behavior of molecules over time, including their interactions with solvent molecules. mdpi.comnih.govsemanticscholar.orgacs.org For a molecule like this compound, MD simulations in a solvent such as water or an organic solvent can reveal how the solvent influences its conformational preferences and reactivity.

Simulations can show the formation of a solvent shell around the molecule and how specific solvent molecules interact with the polar dioxolane ring and the halogen atom. This information is crucial for understanding reaction kinetics in solution, as the solvent can stabilize or destabilize reactants, transition states, and products. The mobility of water near the interface of the molecule can be greatly restricted for both translational and rotational motions. researchgate.net

Ligand-Receptor Interaction Modeling for Synthesized Derivatives

Derivatives of this compound could potentially interact with biological macromolecules, such as proteins. Molecular docking is a computational technique used to predict the preferred orientation of a molecule (ligand) when bound to a receptor. nih.govsemanticscholar.orgmdpi.com

This modeling can provide insights into the binding affinity and the specific interactions (e.g., hydrogen bonds, halogen bonds, hydrophobic interactions) between the ligand and the active site of the receptor. researchgate.netchemrxiv.org Such studies are foundational in drug discovery and design, helping to identify potential therapeutic agents. nih.govsemanticscholar.org For halogenated compounds, halogen bonding can play a significant role in the binding affinity.

Table 4: Hypothetical Docking Results of a Derivative

| Receptor | Derivative | Docking Score (kcal/mol) | Key Interactions |

| Example Kinase | Amine-substituted derivative | -8.5 | Hydrogen bond, Halogen bond |

A favorable docking score would suggest that the derivative has the potential to bind to the receptor, warranting further experimental investigation.

Future Perspectives and Emerging Research Avenues

Development of Novel Catalytic Systems for Selective Transformations

There is currently no specific information available in the searched scientific literature regarding the development of novel catalytic systems for selective transformations involving 2-(1-Bromoethyl)-2-ethyl-1,3-dioxolane. Research on related bromo-dioxolane compounds suggests potential for reactions like copper-catalyzed borylations, but specific catalysts and conditions for the title compound have not been documented.

Integration into Continuous Flow Synthesis and Automated Platforms

The integration of this compound into continuous flow synthesis and automated platforms is an area that remains to be explored. While flow chemistry and automated synthesis are growing fields in chemical manufacturing for improving efficiency and safety, there are no specific studies detailing the application of these technologies to the synthesis or reactions of this particular compound.

Exploration of Green Solvents and Reagents in Synthesis

The principles of green chemistry, such as the use of greener solvents and reagents, are broadly applicable to organic synthesis. However, specific studies focused on the environmentally benign synthesis of this compound are not available. Research into green solvents like bio-derived ethers or alcohols could be a future avenue, but concrete examples for this compound are lacking.

Design of Next-Generation Synthetic Targets Leveraging Dioxolane and Bromoethyl Functionalities

The bifunctional nature of this compound, with its protected ketone (dioxolane) and reactive bromoethyl group, suggests its potential as a building block in organic synthesis. However, there are no published studies that specifically detail the design and synthesis of next-generation synthetic targets, such as pharmaceuticals or materials, using this compound. While related dioxolanes have been used in the synthesis of bioactive molecules, the specific contribution and advantages of the "1-bromoethyl" and "2-ethyl" substitutions on the dioxolane ring for future synthetic targets have not been investigated.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-(1-bromoethyl)-2-ethyl-1,3-dioxolane, and what are their key experimental parameters?

- Methodological Answer : A three-step synthesis from 2-ethyl-2-methyl-1,3-dioxolane involves:

- Step 1 : Bromination with elemental bromine in dichloromethane at 0–5°C yields 2-(1-bromoethyl)-2-bromomethyl-1,3-dioxolane (98% yield).

- Step 2 : Dehydrobromination using potassium tert-butoxide in tetrahydrofuran (THF) produces 2-bromomethyl-2-vinyl-1,3-dioxolane (84–93% yield).

- Step 3 : Acetal deprotection via formolysis (85–94% yield) or microwave-assisted acid hydrolysis (75% yield at 100°C for 8–10 min). Critical parameters include reaction temperature control in bromination and solvent purity in dehydrobromination .

Q. How is the structural identity of this compound confirmed in synthetic workflows?

- Methodological Answer : Structural validation relies on:

- NMR Analysis : H and C NMR to confirm bromoethyl and ethyl substituents on the dioxolane ring. Key signals include δ 4.0–4.5 ppm (dioxolane protons) and δ 1.2–1.5 ppm (ethyl CH).

- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H] at m/z 223.0).

- IUPAC Nomenclature : Cross-referencing with systematic naming conventions (e.g., "2-ethyl-1,3-dioxolane" derivatives) ensures consistency with CAS registry rules .

Advanced Research Questions

Q. How can reaction yields be optimized during the deprotection of 2-bromomethyl-2-vinyl-1,3-dioxolane to 1-bromo-3-buten-2-one?

- Methodological Answer :

- Formolysis : Prolonged reaction times (6–10 h) under reflux with formic acid improve yields to 85–94%, but require rigorous exclusion of moisture.

- Microwave Activation : Acid hydrolysis under microwave irradiation (100°C, 8–10 min) reduces reaction time but lowers yield (75%) due to competing side reactions. Optimization involves adjusting acid concentration (e.g., HCl vs. HSO) and microwave power settings .

Q. What mechanistic insights explain the stability of this compound under acidic or basic conditions?

- Methodological Answer :

- Acidic Conditions : The dioxolane ring undergoes acid-catalyzed hydrolysis via oxocarbenium ion intermediates, with bromoethyl groups stabilizing transition states through inductive effects.

- Basic Conditions : Potassium tert-butoxide induces β-elimination (dehydrobromination), forming a vinyl group. Steric hindrance from the ethyl substituent slows ring-opening, favoring elimination over nucleophilic substitution .

Q. How can byproducts from bromination steps be identified and minimized?

- Methodological Answer :

- Byproduct Identification : GC-MS or LC-MS analysis detects dibrominated derivatives (e.g., 2,2-dibromoethyl-1,3-dioxolane) arising from over-bromination.

- Mitigation Strategies : Strict stoichiometric control (1:1 molar ratio of Br to substrate) and low-temperature bromination (−10°C) suppress polybromination .

Q. What analytical challenges arise in differentiating this compound from its structural isomers?

- Methodological Answer :

- Chromatographic Separation : Use of reverse-phase HPLC with a C18 column and acetonitrile/water gradient resolves isomers based on polarity differences.

- Crystallography : Single-crystal X-ray diffraction provides unambiguous confirmation of substituent positions, particularly for ethyl vs. bromoethyl orientation .

Data Contradiction and Validation

Q. How should researchers address discrepancies in reported yields for microwave-assisted deprotection?

- Methodological Answer :

- Reproducibility Checks : Verify microwave power calibration and vessel pressure settings, as uneven heating can cause yield variability.

- Side Reaction Analysis : Quantify byproducts (e.g., polymerized vinyl derivatives) via H NMR integration or TLC. Adjust reaction time or acid concentration to suppress undesired pathways .

Q. What strategies validate the purity of this compound in complex reaction mixtures?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.